molecular formula C11H11N3O B7512240 doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N

doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N

Cat. No.: B7512240
M. Wt: 201.22 g/mol
InChI Key: PATDCDMTBXBBGP-UHFFFAOYSA-N
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Description

Such compounds are often characterized by their aromatic rings, electron-withdrawing groups (e.g., trifluoromethyl, halogens), and moderate molecular weights (150–250 g/mol), which enhance bioavailability and synthetic accessibility .

Properties

IUPAC Name

N-(3-pyrazol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9(15)13-10-4-2-5-11(8-10)14-7-3-6-12-14/h2-8H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATDCDMTBXBBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Trends

  • Structural Optimization : Trifluoromethyl groups improve pharmacokinetics but may reduce aqueous solubility, necessitating formulation adjustments .
  • Synthetic Challenges : Halogenated compounds require stringent reaction conditions (e.g., anhydrous solvents) to avoid byproduct formation .
  • Emerging Analogs : Recent studies highlight pyrazole derivatives (e.g., CAS 1022150-11-3) as safer alternatives with comparable efficacy .

Q & A

Q. How can researchers determine the molecular structure and purity of this compound experimentally?

To confirm molecular structure and purity, employ spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (e.g., HPLC). For novel compounds, provide full spectral data and elemental analysis. Known compounds require cross-referencing with literature-reported spectral signatures. Experimental protocols must detail instrument parameters, sample preparation, and validation steps to ensure reproducibility .

Q. What are the recommended protocols for synthesizing this compound with high yield and reproducibility?

Follow a stepwise synthesis protocol:

  • Optimization : Vary reaction conditions (temperature, solvent, catalyst) to identify optimal parameters.
  • Characterization : Validate intermediates at each stage using spectroscopic methods.
  • Documentation : Include detailed stoichiometry, purification steps (e.g., recrystallization, column chromatography), and yield calculations. Reproducibility requires strict adherence to reported conditions and validation through independent replication .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Conduct a comparative analysis:

  • Methodological Audit : Compare experimental conditions (e.g., pH, temperature) across studies.
  • Replication : Reproduce conflicting experiments using standardized protocols.
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations. Document methodological differences and propose hypotheses (e.g., isomerization, solvent effects) to explain contradictions .

Advanced Research Questions

Q. What computational or theoretical frameworks are suitable for modeling the compound’s reactivity or interaction mechanisms?

Use density functional theory (DFT) for electronic structure analysis or molecular dynamics (MD) simulations for interaction studies. Validate models by:

  • Benchmarking : Compare predicted properties (e.g., bond lengths, energy barriers) with experimental data.
  • Parameterization : Adjust force fields or basis sets to align with observed behavior. Integrate results with experimental kinetics or spectroscopic data to refine theoretical assumptions .

Q. How can researchers design experiments to resolve contradictions in the compound’s biological or catalytic activity across studies?

Adopt a multi-method approach:

  • Controlled Variables : Isolate factors like pH, co-solvents, or substrate specificity.
  • Dose-Response Analysis : Test activity across concentration gradients.
  • Cross-Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm results. Publish raw datasets and statistical codes to enable meta-analyses .

Q. What strategies ensure robust data interpretation when studying the compound’s environmental or toxicological impacts?

Implement a tiered validation framework:

  • Tier 1 : Screen using in silico tools (e.g., QSAR models) to predict toxicity.
  • Tier 2 : Validate with in vitro assays (e.g., Ames test for mutagenicity).
  • Tier 3 : Conduct in vivo studies under environmentally relevant conditions. Address confounding variables (e.g., metabolite formation, matrix effects) through controlled experimental design .

Methodological Guidance

Q. How should researchers integrate findings from fragmented or incomplete datasets related to this compound?

  • Systematic Review : Use tools like Elicit to aggregate and summarize literature .
  • Data Fusion : Apply meta-analysis techniques to harmonize disparate results.
  • Gap Analysis : Identify understudied areas (e.g., long-term stability, enantiomeric purity) for targeted experiments .

Q. What are the best practices for documenting experimental procedures to meet reproducibility standards?

  • Structured Reporting : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry (e.g., detailed synthesis steps, spectral data).
  • Supplementary Materials : Provide raw data, instrument calibration logs, and outlier justifications.
  • Checklist Compliance : Adhere to domain-specific standards (e.g., CHEMRICH for chemical reproducibility) .

Data Presentation Example

Analytical Method Key Parameters Application
NMR SpectroscopySolvent: CDCl₃, Frequency: 500 MHzConfirm molecular structure
HPLCColumn: C18, Mobile Phase: MeCN/H₂OAssess purity (>95%)
DFT CalculationsBasis Set: B3LYP/6-31G*Predict vibrational frequencies

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